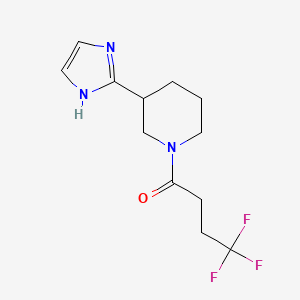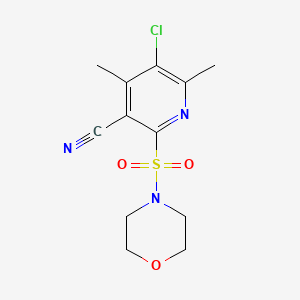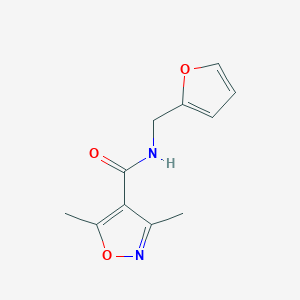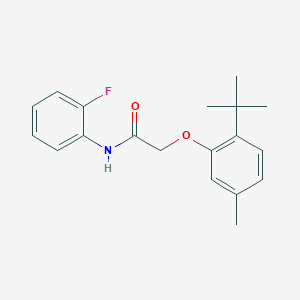
2-(2-tert-butyl-5-methylphenoxy)-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-(2-tert-butyl-5-methylphenoxy)-N-(2-fluorophenyl)acetamide involves multiple steps starting from primary compounds, highlighting the complexity and precision required in organic synthesis. For instance, novel acetamides were synthesized using 3-fluoro-4-cyanophenol as primary compounds, indicating the versatility of starting materials in generating compounds with targeted functionalities (Yang Man-li, 2008).
Molecular Structure Analysis
Molecular structure analysis is critical in understanding the physical and chemical behaviors of compounds. Techniques such as X-ray diffraction analysis, NMR spectroscopy, and elemental analysis play a pivotal role. For example, the crystal structure and space group of certain sensors were determined, providing insight into their molecular arrangements and potential interaction mechanisms (P. Jansukra et al., 2021).
Chemical Reactions and Properties
Chemical reactions and properties are influenced by the compound's structure. Studies on similar acetamides have shown varied chemical behaviors, including the potential for anti-inflammatory activity and specific binding properties, emphasizing the importance of functional groups and molecular configuration (K. Sunder et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application in different fields. The synthesis process often aims to optimize these properties for specific uses, as seen in studies focused on the synthesis and characterization of related acetamides (Deepali B Magadum & G. Yadav, 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, potential for hydrogen bonding, and electronic behavior, are essential for determining the compound's applications. For instance, the study on hydrogen bond studies in substituted acetamides sheds light on the intermolecular interactions that influence the compound's behavior and potential applications (T. Romero & Angela Margarita, 2008).
科学的研究の応用
Chemoselective Synthesis and Kinetics
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide demonstrates the potential of employing specific acyl donors and catalysts in the synthesis of complex molecules, a process relevant to the synthesis of antimalarial drugs. The study by Magadum and Yadav (2018) explored various acyl donors and conditions to optimize the reaction, highlighting the importance of chemoselective processes in pharmaceutical synthesis (Magadum & Yadav, 2018).
Photoreactions of Pharmaceutical Compounds
Research into the photoreactions of flutamide in different solvents by Watanabe, Fukuyoshi, and Oda (2015) provides insight into the stability and behavior of pharmaceutical compounds under exposure to UV light. This study contributes to understanding the degradation pathways and stability of medications, potentially applicable to related compounds (Watanabe, Fukuyoshi, & Oda, 2015).
Mitochondrial Complex I Activity
The effect of acetaminophen on mitochondrial complex I activity, investigated by Ohba et al. (2016), suggests a methodology for assessing drug-induced mitochondrial dysfunctions using PET imaging. Such techniques could be applied to evaluate the mitochondrial impacts of similar compounds, aiding in the safety assessment of new drugs (Ohba et al., 2016).
Radioligand Development for Imaging
The development of radioligands, such as those studied by Zhang et al. (2003) for peripheral benzodiazepine receptors, showcases the application of chemical synthesis in creating diagnostic tools. This research contributes to the field of nuclear medicine by providing compounds that can be used for imaging studies related to neurology and oncology (Zhang et al., 2003).
Novel Compound Synthesis
The synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides by Man-li (2008) exemplifies the exploration of new chemical entities with potential therapeutic applications. Such studies lay the groundwork for the development of new drugs by identifying promising lead compounds (Yang Man-li, 2008).
特性
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2/c1-13-9-10-14(19(2,3)4)17(11-13)23-12-18(22)21-16-8-6-5-7-15(16)20/h5-11H,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVENDPLBRLBSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(2-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5560267.png)
![1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B5560273.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B5560276.png)
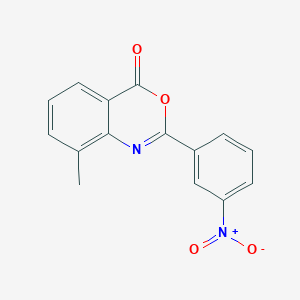

![1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5560292.png)
![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5560316.png)
![methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5560318.png)
